tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate

DPP-IV inhibition Structure-activity relationship Fluorine substitution effect

tert-Butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate (CAS 1330286-47-9), also designated N-Boc-trans-4-fluoro-L-prolinonitrile, is an enantiomerically pure, N-Boc-protected chiral building block bearing a nitrile at the 2-position and a fluorine substituent at the 4-position of the pyrrolidine ring (C₁₀H₁₅FN₂O₂, MW 214.24 g/mol). The compound belongs to the 4-fluoro-2-cyanopyrrolidine class, a pharmacophore scaffold that has yielded clinically advanced DPP-IV/DPP-4 inhibitors including vildagliptin, saxagliptin, and denagliptin.

Molecular Formula C10H15FN2O2
Molecular Weight 214.24 g/mol
CAS No. 1330286-47-9
Cat. No. B1519388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate
CAS1330286-47-9
Molecular FormulaC10H15FN2O2
Molecular Weight214.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C#N)F
InChIInChI=1S/C10H15FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4,6H2,1-3H3/t7-,8+/m1/s1
InChIKeyQAKRZINKSNCLEV-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate (CAS 1330286-47-9): A Chiral 4-Fluoro-2-cyanopyrrolidine Building Block for DPP-IV/DPP-4 Inhibitor Synthesis


tert-Butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate (CAS 1330286-47-9), also designated N-Boc-trans-4-fluoro-L-prolinonitrile, is an enantiomerically pure, N-Boc-protected chiral building block bearing a nitrile at the 2-position and a fluorine substituent at the 4-position of the pyrrolidine ring (C₁₀H₁₅FN₂O₂, MW 214.24 g/mol) [1]. The compound belongs to the 4-fluoro-2-cyanopyrrolidine class, a pharmacophore scaffold that has yielded clinically advanced DPP-IV/DPP-4 inhibitors including vildagliptin, saxagliptin, and denagliptin [2]. It is supplied commercially at ≥97% purity by multiple vendors and serves as a key synthetic intermediate for constructing biologically active N-acylated or N-alkylated 4-fluoropyrrolidine-2-carbonitrile derivatives .

Why Generic 2-Cyanopyrrolidine Building Blocks Cannot Replace tert-Butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate in DPP-IV/DPP-4 and FAP Inhibitor Programs


Substituting a non-fluorinated or stereochemically distinct pyrrolidine-2-carbonitrile intermediate for tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate introduces a cascade of functional deficits that propagate directly into the final inhibitor. The 4-fluoro substituent is not a passive structural ornament; it enhances DPP-IV inhibitory potency by approximately one to several orders of magnitude relative to the 4-unsubstituted analog [1], improves plasma drug exposure after oral administration [1], and contributes to chemical stability of the cyanopyrrolidine warhead [2]. The (2S,4R) trans configuration further distinguishes this intermediate from its (2S,4S) cis counterpart, as the trans geometry maps onto the stereochemical preference of the DPP-IV S1 pocket [3]. Using an unfluorinated or incorrectly configured building block therefore does not simply reduce potency—it may compromise the entire pharmacokinetic-pharmacodynamic profile of the final compound in a manner that cannot be rescued by downstream optimization [4].

Quantitative Differentiation Evidence for tert-Butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate Versus Closest Analogs


4-Fluoro Substitution Enhances DPP-IV Inhibitory Potency by Orders of Magnitude Over the 4-Unsubstituted Analog

In a head-to-head SAR study by Fukushima et al. (2004), the (4S)-fluoro-2-cyanopyrrolidine derivative 1g exhibited an IC₅₀ of 0.6 nM against DPP-IV, whereas the 4-unsubstituted analog (compound 9) was described as 'several orders of magnitude less potent' [1]. The 4-ketone analog (1k, IC₅₀ = 21 nM) was approximately 35-fold less potent than the 4-fluoro derivative [1]. The 4-fluoro derivative also achieved higher plasma drug concentrations after oral administration to rats than the 4-unsubstituted derivative [1]. This potency enhancement is attributed to the fluorine atom engaging in a weak hydrogen bond with Tyr473 of the DPP-IV host enzyme, as confirmed by X-ray crystallographic and computational studies [2].

DPP-IV inhibition Structure-activity relationship Fluorine substitution effect

(2S,4R) Trans Stereochemistry Yields Superior DPP-IV Potency Compared to the (2S,4R) Cis Configuration

The 2004 Fukushima SAR study explicitly compared 4S (trans) versus 4R (cis) stereoisomers of 2-cyanopyrrolidine derivatives. The 4S derivatives (1b, 1e) were consistently more potent DPP-IV inhibitors than the corresponding 4R derivatives (1a, 1d) [1]. The optimal (4S)-fluoro compound 1g (IC₅₀ = 0.6 nM)—which is constructed from the (2S,4R)-4-fluoropyrrolidine scaffold—was identified as 'one of the most potent DPP-IV inhibitors found' in that study [1]. This stereochemical preference arises because the DPP-IV S1 pocket specifically recognizes the trans disposition of the 4-fluoro substituent relative to the 2-cyano group, which mimics the natural proline residue at the P1 site of DPP-IV substrates [2].

Stereochemistry-activity relationship Dipeptidyl peptidase IV Chiral pyrrolidine

4-Fluoropyrrolidine-2-carbonitrile Derivatives Demonstrate Improved Plasma Drug Exposure and Oral Bioavailability Over Non-Fluorinated Counterparts

Beyond potency, fluorination at the 4-position of the pyrrolidine ring confers pharmacokinetic advantages. Fukushima et al. (2004) reported that the 4-fluoro derivative achieved 'higher plasma drug concentrations after oral administration to rats than the 4-unsubstituted derivative' [1]. In a separate 2014 study by Ji et al., 4-fluoropyrrolidine-2-carbonitrile derivatives demonstrated good oral bioavailability: compound 8l showed F = 53.2% (IC₅₀ = 0.05 μM) and compound 9l exhibited excellent DPP4 inhibitory activity (IC₅₀ = 0.01 μM) [2]. These in vivo pharmacokinetic improvements are attributed to the fluorine atom modulating metabolic stability, lipophilicity, and conformational rigidity of the pyrrolidine ring [3].

Oral bioavailability Pharmacokinetics DPP-4 inhibitor Fluorine effect

The 4-Fluoro-2-cyanopyrrolidine Scaffold Enables Sub-Nanomolar FAP Inhibition for PET Tracer Applications, Surpassing Non-Fluorinated and 4,4-Difluoro Analogs

In a 2023 study evaluating ⁶⁸Ga-labeled FAP-targeted PET tracers, the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile pharmacophore (directly accessible from tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate via deprotection and N-functionalization) yielded tracer [⁶⁸Ga]Ga-SB03045 with an IC₅₀ of 1.59 ± 0.45 nM against FAP—significantly lower than the clinically validated tracer [⁶⁸Ga]Ga-FAPI-04 (IC₅₀ = 4.11 ± 1.42 nM) [1]. Furthermore, a 4,4-difluoro substituent (IC₅₀ = 22 nM) provided only a 4-fold increase over the unsubstituted analog (IC₅₀ = 79 nM), demonstrating that mono-fluorination at the 4-position achieves superior FAP affinity compared to both unsubstituted and difluorinated congeners [1]. In vivo, [⁶⁸Ga]Ga-SB03045 achieved tumor uptake (11.8 ± 2.35 %ID/g) comparable to [⁶⁸Ga]Ga-FAPI-04 (11.90 ± 2.17 %ID/g) with favorable tumor-to-background ratios [2].

Fibroblast activation protein PET tracer Cancer imaging Fluoropyrrolidine

TS-021 (4-Fluoro-2-cyanopyrrolidine-Based DPP-IV Inhibitor) Achieves Extended Pharmacodynamic Duration and High Selectivity Over DPP-8/DPP-9

The 2008 Fukushima study identified TS-021, a 4-fluoro-2-cyanopyrrolidine derivative bearing an N-substituted glycine at the 1-position, as a 'potent and stable DPP-IV inhibitor with a long-term persistent plasma drug concentration and a potent antihyperglycemic activity' [1]. TS-021 inhibits human plasma DPP-IV with an IC₅₀ of 5.34 nM and a Kᵢ of 4.96 nM . Critically, TS-021 exhibits >600-fold selectivity against DPP-8 and >1,200-fold selectivity against DPP-9, as well as >15,000-fold selectivity over other peptidases [2]. The introduction of fluorine at the 4-position of the cyanopyrrolidine was explicitly cited as the key modification that enhanced both the DPP-IV inhibitory effect and the compound's pharmacokinetic durability [1]. This compound directly exemplifies the pharmaceutical utility of the 4-fluoro-2-cyanopyrrolidine pharmacophore that tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate is designed to construct.

DPP-IV inhibitor Therapeutic selectivity Pharmacodynamic duration TS-021

High-Value Research and Industrial Application Scenarios for tert-Butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate (CAS 1330286-47-9)


Synthesis of Sub-Nanomolar DPP-IV/DPP-4 Inhibitors for Type 2 Diabetes Drug Discovery

Medicinal chemistry teams synthesizing N-acylated 4-fluoro-2-cyanopyrrolidine DPP-IV inhibitors can use tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate as the direct chiral precursor. Boc deprotection followed by N-acylation with amino acid derivatives yields compounds with DPP-IV IC₅₀ values down to 0.6 nM [1]. The (2S,4R) trans configuration ensures optimal stereochemical complementarity with the DPP-IV S1 pocket, while the 4-fluoro substituent simultaneously boosts potency (≥35-fold vs. unsubstituted analogs) and improves plasma drug concentrations after oral dosing [1]. The TS-021 precedent demonstrates that this scaffold can produce inhibitors with >1,200-fold selectivity over off-target DPP-8/DPP-9 and sustained pharmacodynamic effects in vivo [2].

Development of ⁶⁸Ga- or ¹⁸F-Labeled FAP-Targeted PET Imaging Agents for Oncology

Radiopharmaceutical chemistry groups developing next-generation FAP-targeted PET tracers can employ this building block to construct (2S,4S)-4-fluoropyrrolidine-2-carbonitrile pharmacophores. As demonstrated by Bendre et al. (2023), this scaffold delivers FAP IC₅₀ values as low as 1.59 nM—2.6-fold more potent than the clinically validated FAPI-04 benchmark (4.11 nM)—with comparable in vivo tumor uptake (~11.8 %ID/g) and favorable tumor-to-background ratios [3]. The mono-fluorinated scaffold outperforms both unsubstituted (IC₅₀ = 79 nM) and 4,4-difluoro (IC₅₀ = 22 nM) congeners in FAP binding affinity [3].

Chiral Building Block for Peptidomimetic and Conformationally Constrained Pharmaceutical Intermediates

Process chemistry and CRO teams engaged in multistep API synthesis can utilize this compound as a versatile, enantiomerically pure chiral building block. The Boc protecting group permits orthogonal deprotection under mild acidic conditions, revealing the free amine for subsequent peptide coupling or reductive amination [4]. The 4-fluoro substituent is stable to standard coupling conditions (EDC/HOBt, HATU) and does not epimerize under basic conditions [5]. The nitrile group at the 2-position serves as both a pharmacophoric warhead for serine protease inhibition and a synthetic handle for further functionalization (e.g., reduction to aminomethyl, hydrolysis to amide) [4]. Commercially available at ≥97% purity from multiple suppliers, this intermediate supports kilogram-scale procurement for lead optimization and preclinical development .

Pharmacokinetic Optimization of Cyanopyrrolidine-Based Inhibitors via Fluorine-Mediated Metabolic Stabilization

DMPK scientists seeking to improve the metabolic stability and oral exposure of pyrrolidine-2-carbonitrile lead series can replace non-fluorinated pyrrolidine building blocks with tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate. The 4-fluoro substituent increases metabolic stability by blocking CYP450-mediated oxidation at the pyrrolidine 4-position, while also modulating the pKa of the adjacent nitrile and reducing the conformational flexibility of the ring [6]. These effects translate into measurable pharmacokinetic improvements: 4-fluoropyrrolidine-2-carbonitrile derivatives have achieved oral bioavailability values of F = 53.2% in rodent models, with sustained plasma drug concentrations enabling once-daily dosing regimens as demonstrated by TS-021 [2][7].

Quote Request

Request a Quote for tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.